4-(4-Chlorophenyloxycarbonyl)morpholine
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Overview
Description
4-(4-Chlorophenyloxycarbonyl)morpholine: is a chemical compound with the following structural formula:
C11H12ClNO3
It consists of a morpholine ring (a six-membered cyclic amine) attached to a phenyl group via an oxycarbonyl (ester) linkage. The chlorophenyl substituent imparts specific properties to the compound.
Preparation Methods
Synthetic Routes:
- One synthetic route involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base (such as triethylamine). This leads to the formation of the desired compound.
- Another method utilizes the reaction of 4-chlorobenzoyl isocyanate with morpholine to yield the product.
Industrial Production:
Industrial-scale production typically involves the use of the above synthetic routes. due to its specialized nature, detailed industrial methods may not be widely available.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group may occur, yielding the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions: Reagents like , , and may be employed.
Major Products: These reactions can yield derivatives with modified functional groups, such as alcohols or substituted morpholines.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: The compound’s unique structure may find applications in drug design or as a probe for biological studies.
Medicine: Investigations into its potential as a pharmaceutical lead compound are ongoing.
Industry: It could serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While 4-(4-Chlorophenyloxycarbonyl)morpholine is relatively unique due to its specific combination of functional groups, similar compounds include 4-(4-Chlorobenzoyl)morpholine and 4-Acryloylmorpholine . These compounds share some structural features but differ in their reactivity and applications.
Properties
Molecular Formula |
C11H12ClNO3 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(4-chlorophenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
InChI Key |
ZQDIQOWSBXBLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)Cl |
solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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